Phenyl (3-hydroxypropyl)carbamate
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Overview
Description
Phenyl (3-hydroxypropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (-O-C(=O)-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (3-hydroxypropyl)carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of phenyl isocyanate with 3-hydroxypropyl alcohol under mild conditions.
Transcarbamoylation: This method involves the reaction of phenyl carbamate with 3-hydroxypropyl alcohol in the presence of a catalyst such as tin or indium triflate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Phenyl (3-hydroxypropyl)carbamate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its stability and reactivity.
Organic Synthesis: It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions.
Industrial Applications: It is used in the production of polymers, resins, and coatings due to its ability to form stable linkages.
Mechanism of Action
The mechanism of action of phenyl (3-hydroxypropyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Phenyl (3-hydroxypropyl)carbamate can be compared with other carbamates such as:
Phenyl carbamate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Methyl carbamate: Smaller in size and used in different industrial applications.
Ethyl carbamate: Known for its use in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct reactivity and stability, making it versatile for various applications .
Properties
CAS No. |
65935-02-6 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
phenyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c12-8-4-7-11-10(13)14-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) |
InChI Key |
ZXBWMMVKIGCQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCCO |
Origin of Product |
United States |
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